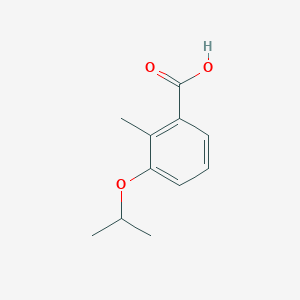

3-isopropoxy-2-methylbenzoic acid

Description

3-Isopropoxy-2-methylbenzoic acid is a substituted benzoic acid derivative featuring an isopropoxy group at the 3-position and a methyl group at the 2-position of the aromatic ring. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where substituent positions and electronic effects influence reactivity and biological activity .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methyl-3-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-6-4-5-9(8(10)3)11(12)13/h4-7H,1-3H3,(H,12,13) |

InChI Key |

SFHPFMTVWCWCST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Hydroxy-2-Methylbenzoic Acid

The precursor 3-hydroxy-2-methylbenzoic acid is typically prepared by heating sodium hydrogen 3-aminonaphthalene-1,5-disulphonic acid with sodium hydroxide (25–60% aqueous solution) at 275–280°C under nitrogen pressure (40 bar). After cooling, the reaction mixture is acidified to isolate the hydroxy intermediate, achieving yields of 65–75%.

Alkylation with Isopropyl Halides

The hydroxy intermediate is then reacted with isopropyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide, to introduce the isopropoxy group. Key parameters include:

This method is favored for its scalability and minimal byproducts, though it requires careful control of alkali content to avoid salt waste.

Direct Substitution via Nucleophilic Aromatic Substitution

An alternative route involves substituting a leaving group (e.g., bromine) at the 3-position of 2-methylbenzoic acid derivatives with isopropoxide ions. While less common, this method avoids intermediate isolation and is suitable for substrates with electron-withdrawing groups.

Reaction Conditions

-

Nucleophile : Sodium isopropoxide (generated in situ from isopropyl alcohol and sodium hydride).

This approach is limited by the availability of halogenated precursors and competing side reactions, such as dehalogenation.

Industrial-Scale Optimizations

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance reaction efficiency and purity. For example, a tandem reactor setup achieves 90% conversion by coupling the hydrolysis and alkylation steps without intermediate isolation. Key advantages include:

Chemical Reactions Analysis

Types of Reactions

3-isopropoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

3-isopropoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs with substituent variations in position, functional groups, or electronic properties.

Positional Isomers: 4-Isopropoxy-3-methylbenzoic Acid

- CAS : 856165-81-6 ()

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Key Differences: The methyl and isopropoxy groups are positioned at the 3- and 4-positions, respectively, compared to the target compound’s 2- and 3-positions. Positional isomerism may alter steric hindrance and electronic effects.

Functional Group Analogs: 2-Isopropoxy-3-methoxybenzoic Acid

- CAS : 85686-10-8 ()

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- Physical Properties :

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 324.5 ± 22.0 °C (at 760 mmHg)

- Flash Point : 122.8 ± 15.8 °C

- Key Differences :

Substituent Effects on Acidity and Reactivity

- Methyl vs. Methoxy Groups: Methyl groups exert weak electron-donating effects via hyperconjugation, slightly stabilizing the conjugate base of benzoic acid. Methoxy groups are stronger electron donors, further destabilizing the deprotonated form (carboxylate anion), leading to reduced acidity compared to methyl-substituted analogs.

- Isopropoxy Group :

- The bulky isopropoxy group may hinder nucleophilic attack or enzyme binding in biological contexts, depending on its position.

Data Table: Key Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-Isopropoxy-3-methylbenzoic acid | 856165-81-6 | C₁₁H₁₄O₃ | 194.23 | N/A | N/A |

| 2-Isopropoxy-3-methoxybenzoic acid | 85686-10-8 | C₁₁H₁₄O₄ | 210.23 | 1.1 ± 0.1 | 324.5 ± 22.0 |

Research Findings and Implications

Synthetic Challenges :

- Substituted benzoic acids are typically synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. However, steric hindrance from ortho substituents (e.g., methyl groups) may require optimized reaction conditions (e.g., higher temperatures or catalysts) .

Biological Relevance :

- Methoxy-substituted analogs (e.g., 2-isopropoxy-3-methoxybenzoic acid) are explored in drug design for their metabolic stability, while methyl groups may enhance lipophilicity and membrane permeability .

Thermal Stability :

- Higher boiling points in methoxy-substituted compounds (e.g., 324.5 °C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to methyl-substituted analogs .

Q & A

Q. What are the common synthetic routes for 3-isopropoxy-2-methylbenzoic acid, and how can their efficiency be experimentally validated?

- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl group on a benzoic acid derivative with isopropoxy groups via Mitsunobu or alkylation reactions (e.g., using 3-hydroxy-2-methylbenzoic acid as a precursor) . Efficiency can be compared by monitoring reaction yields, purity (via HPLC ), and reaction time. Retrosynthetic analysis tools, such as AI-powered synthesis planners leveraging databases like Reaxys or Pistachio, can predict feasible pathways and optimize catalyst selection (e.g., palladium for cross-coupling) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 224.2).

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

- Melting point determination to cross-check literature values (if available) .

Q. What standard protocols are used to evaluate the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and phosphate-buffered saline (PBS). Quantify solubility via UV-Vis spectroscopy at λ_max for benzoic acid derivatives (~270–290 nm) .

- Stability : Conduct accelerated stability studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC and track half-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from differences in assay conditions or impurity profiles. To address this:

- Replicate assays under standardized conditions (e.g., cell lines, incubation times, and concentrations) .

- Purify the compound via recrystallization or column chromatography to eliminate byproducts .

- Use meta-analysis to compare results across studies, accounting for variables like solvent choice (DMSO vs. ethanol) .

- Apply structural equation modeling (SEM) to identify confounding factors (e.g., batch-to-batch variability) .

Q. What strategies optimize the regioselectivity of isopropoxy group introduction in benzoic acid derivatives?

- Methodological Answer :

- Protecting group chemistry : Temporarily block reactive sites (e.g., carboxyl groups) using tert-butyl or methyl esters .

- Catalyst optimization : Screen transition-metal catalysts (e.g., CuI for Ullman coupling) to enhance selectivity .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict transition-state energies and favor desired pathways .

Q. How does the electronic environment of this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electron-donating effects : The isopropoxy group increases electron density on the aromatic ring, enhancing electrophilic substitution at the para position. This can be quantified via Hammett constants (σ⁺ ~ -0.15 for isopropoxy) .

- Biological relevance : Use QSAR models to correlate substituent effects with receptor-binding affinity (e.g., COX-2 inhibition) .

- Spectroscopic validation : IR spectroscopy to track carbonyl stretching (~1680 cm⁻¹) shifts due to electronic effects .

Q. What advanced techniques characterize the thermal decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to identify decomposition stages .

- Gas chromatography-mass spectrometry (GC-MS) : Analyze evolved gases during pyrolysis to identify fragments (e.g., isopropyl radicals, CO₂) .

- In situ FTIR : Monitor real-time structural changes during heating .

Data Analysis & Contradiction Management

Q. How should researchers design experiments to address discrepancies in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-validate spectra : Compare data with authenticated samples or databases (e.g., NIST Chemistry WebBook ).

- Control solvent effects : Re-run NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to assess solvent-induced shifts .

- Collaborative studies : Share raw data with independent labs to confirm reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀ values .

- ANOVA with post hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD) .

- Bootstrap resampling : Estimate confidence intervals for small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.